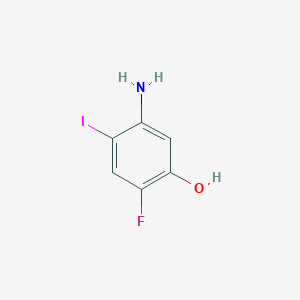
(S,S)-C2-TunaPhos Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-C2-TunaPhos Oxide is a chiral phosphine oxide compound widely used in asymmetric catalysis. Its unique structure allows it to act as a ligand in various catalytic reactions, making it a valuable tool in organic synthesis. The compound’s chirality is derived from its two stereocenters, which are crucial for its activity in enantioselective processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-C2-TunaPhos Oxide typically involves the reaction of a chiral phosphine ligand with an oxidizing agent. One common method is the oxidation of (S,S)-C2-TunaPhos using hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
(S,S)-C2-TunaPhos Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The phosphine oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the regeneration of the phosphine ligand.
科学研究应用
(S,S)-C2-TunaPhos Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用机制
The mechanism by which (S,S)-C2-TunaPhos Oxide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which lowers the activation energy for the desired reaction pathway.
相似化合物的比较
Similar Compounds
(R,R)-C2-TunaPhos Oxide: Another chiral phosphine oxide with similar applications but different stereochemistry.
BINAP Oxide: A widely used chiral ligand in asymmetric catalysis.
DIOP Oxide: Another chiral phosphine oxide used in enantioselective reactions.
Uniqueness
(S,S)-C2-TunaPhos Oxide is unique due to its specific stereochemistry, which imparts distinct enantioselective properties. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric catalysis. Additionally, its high thermal and chemical stability allows it to be used under a wide range of reaction conditions.
属性
分子式 |
C38H30O4P2 |
|---|---|
分子量 |
612.6 g/mol |
IUPAC 名称 |
3,16-bis(diphenylphosphoryl)-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |
InChI |
InChI=1S/C38H30O4P2/c39-43(29-15-5-1-6-16-29,30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(42-28-27-41-33)24-14-26-36(38)44(40,31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2 |
InChI 键 |
JIGYLQXUHRXWAO-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)





![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
